1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride
Overview
Description
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of azetidine and imidazole, featuring a four-membered azetidine ring attached to a 2-methyl-1H-imidazole moiety
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of azetidine with 2-methylimidazole under acidic conditions. The reaction typically involves heating the reactants in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient production.
Types of Reactions:
Oxidation: The azetidine ring can undergo oxidation to form azetidin-3-one derivatives.
Reduction: Reduction reactions can be employed to reduce the imidazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or imidazole rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Azetidin-3-one derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted azetidines and imidazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can serve as a ligand for various biological targets, aiding in the study of biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-imidazole hydrochloride: Similar structure but without the methyl group on the imidazole ring.
1-(Azetidin-3-yl)azetidine: A related compound with a different functional group.
Uniqueness: 1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
1-(azetidin-3-yl)-2-methylimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-9-2-3-10(6)7-4-8-5-7;;/h2-3,7-8H,4-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUMZIAEMHIPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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